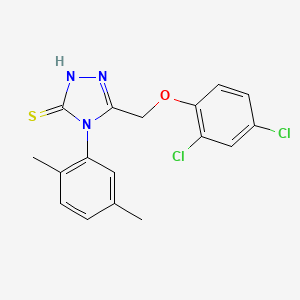

5-(2,4-dichlorophenoxymethyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Description

This compound belongs to the 4H-1,2,4-triazole-3-thiol class, characterized by a triazole core substituted with a thiol group at position 3 and aromatic groups at positions 4 and 3. The 2,4-dichlorophenoxymethyl moiety at position 5 introduces electron-withdrawing chlorine atoms, while the 2,5-dimethylphenyl group at position 4 provides steric bulk and lipophilicity. These substituents are critical for modulating bioactivity, solubility, and stability .

Condensation of thiocarbohydrazide with substituted benzoic acids to form 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol intermediates .

Alkylation or Schiff base formation with 2,4-dichlorophenoxymethyl and 2,5-dimethylphenyl substituents . Key characterization methods include 1H/13C NMR, IR, elemental analysis, and mass spectrometry .

Properties

IUPAC Name |

3-[(2,4-dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3OS/c1-10-3-4-11(2)14(7-10)22-16(20-21-17(22)24)9-23-15-6-5-12(18)8-13(15)19/h3-8H,9H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPBTUIKFLHONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=NNC2=S)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenoxymethyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor, such as an α-haloketone.

Substitution Reactions: The phenyl and dichlorophenoxy groups are introduced through nucleophilic substitution reactions using appropriate reagents and conditions.

Thiol Group Introduction: The thiol group is introduced through a reaction with a sulfur-containing reagent, such as thiourea or sodium hydrosulfide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

Substitution: The phenyl and dichlorophenoxy groups can undergo further substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Oxidation Products: Disulfides, sulfonic acids.

Reduction Products: Modified triazole derivatives.

Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

Material Science: These compounds can be used in the synthesis of advanced materials with unique properties.

Biology

Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for their potential use in treating infections.

Enzyme Inhibitors: These compounds can act as inhibitors of various enzymes, making them useful in biochemical research.

Medicine

Antifungal Agents: Triazole derivatives are widely used as antifungal agents in the treatment of fungal infections.

Anticancer Agents: Some triazole derivatives have shown potential as anticancer agents.

Industry

Agriculture: These compounds can be used as pesticides or herbicides.

Pharmaceuticals: Triazole derivatives are used in the synthesis of various pharmaceutical drugs.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenoxymethyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. The phenyl and dichlorophenoxy groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole-3-thiol derivatives exhibit diverse biological activities influenced by substituent electronic and steric properties. Below is a comparative analysis:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO2) enhance antimicrobial and antiviral activities by increasing electrophilicity .

- Lipophilic substituents (e.g., phenoxymethyl, trimethoxyphenyl) improve membrane permeability, critical for antifungal activity .

- Steric hindrance from dimethyl groups (as in the target compound) may reduce metabolic degradation, extending half-life .

Biological Activity

5-(2,4-Dichlorophenoxymethyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Its structure includes a triazole ring with a thiol group and various aromatic substituents, which contribute to its biological activity and potential applications in pharmaceuticals and agrochemicals. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 472.39 g/mol. The presence of the dichlorophenoxy and dimethylphenyl groups enhances its chemical reactivity. The thiol group (-SH) allows for nucleophilic substitution reactions, making it a candidate for various biological interactions.

Biological Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant biological activities. Specifically, this compound has shown:

- Anticancer Activity : Studies have demonstrated that derivatives of triazole-thiol compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that certain derivatives exhibited higher selectivity towards cancer cells compared to normal cells .

- Mechanism of Action : The anticancer properties are attributed to the ability of the compound to interact with key biological targets involved in cancer progression. For example, some studies suggest that triazole derivatives can inhibit specific kinases associated with cancer signaling pathways .

Synthesis

The synthesis of this compound typically involves multi-step reactions. One method includes reacting 2,4-dichlorophenoxymethyl derivatives with 2,5-dimethylphenyl hydrazine under acidic conditions to form the desired triazole-thiol compound. This synthetic approach allows for the introduction of various substituents that can enhance biological activity .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Antiproliferative Studies : A series of synthesized triazole derivatives were evaluated for their antiproliferative effects against colorectal cancer cell lines (HT-29). The most active compounds showed IC50 values in the micromolar range .

- Selectivity in Cancer Treatment : Research indicates that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Comparative Analysis

A comparison of similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | Contains dichlorophenyl and methyl groups | Simpler aromatic substitution |

| 5-[3-Chloro-2-methylphenoxy]-4H-1,2,4-triazole-3-thiol | Substituted with chloro-methyl phenoxy | Different halogen substitution affecting activity |

| 5-(2-Methylbenzylthio)-4H-1,2,4-triazole-3-thiol | Features a methylbenzylthio group | Focus on sulfur-containing side chains |

The unique combination of electron-withdrawing (dichloro) and electron-donating (dimethyl) groups in this compound may influence its reactivity and biological activity differently compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.